molecular formula C8H6N2O2 B6248058 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione CAS No. 118768-08-4

1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione

Cat. No.: B6248058
CAS No.: 118768-08-4
M. Wt: 162.1
Attention: For research use only. Not for human or veterinary use.
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Description

1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic organic compound characterized by its pyrimidine and pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione can be synthesized through several methods, including the cyclization of appropriate precursors such as pyridine derivatives and diketones. One common approach involves the reaction of a pyridine derivative with a diketone under acidic conditions to form the fused pyrimidine ring structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable in further research and industrial applications.

Scientific Research Applications

1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione is similar to other pyrimidine derivatives, such as barbituric acid and ninhydrin. its unique fused ring structure and chemical properties distinguish it from these compounds. Other similar compounds include:

  • Barbituric Acid: Used in the synthesis of barbiturate drugs.

  • Ninhydrin: Employed in the detection of amino acids and proteins.

Properties

CAS No.

118768-08-4

Molecular Formula

C8H6N2O2

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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